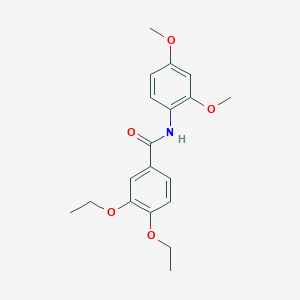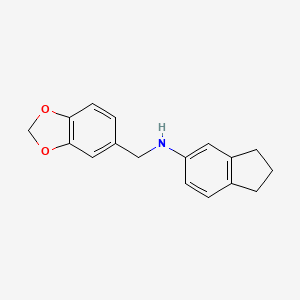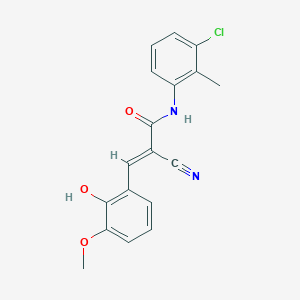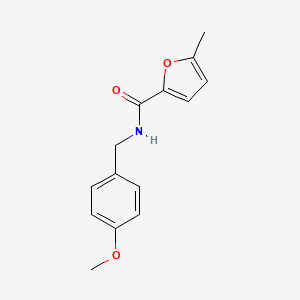
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide, also known as DDEB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DDEB is a potential drug candidate due to its diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide is not fully understood. However, it has been proposed that N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide exerts its pharmacological activities by modulating various signaling pathways. For example, N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been reported to activate the AMPK pathway, which is involved in energy homeostasis and autophagy.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. Furthermore, N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have good solubility in various solvents, making it suitable for in vitro and in vivo experiments. However, N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has some limitations for lab experiments. It has low stability in aqueous solutions, which can affect its biological activity. Furthermore, its mechanism of action is not fully understood, which can limit its potential applications.
Orientations Futures
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide. One potential direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which can provide insights into its pharmacological activities. Furthermore, the development of more stable analogs of N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide can overcome its limitations and improve its potential as a drug candidate.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide is synthesized by the reaction of 2,4-dimethoxyaniline with 3,4-diethoxybenzoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by suppressing the expression of pro-inflammatory cytokines. Furthermore, N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-5-24-16-10-7-13(11-18(16)25-6-2)19(21)20-15-9-8-14(22-3)12-17(15)23-4/h7-12H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLQACIZGLODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B5845469.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5845485.png)

![4-chloro-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845501.png)
![2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5845504.png)
![methyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]glycinate](/img/structure/B5845513.png)
![1-(2-furyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5845519.png)

![N'-[(4-iodobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5845528.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5845548.png)